4-(Aminomethyl)bicyclo[2.2.2]octan-1-ol
Description
4-(Aminomethyl)bicyclo[2.2.2]octan-1-ol is a bicyclic compound featuring a rigid bicyclo[2.2.2]octane scaffold substituted with an aminomethyl (-CH2NH2) group at position 4 and a hydroxyl (-OH) group at position 1. Its molecular formula is C9H17NO, with a molecular weight of 155.24 g/mol (as the free base; the hydrochloride salt has a molecular weight of 191.71 g/mol) . This compound is used in pharmaceutical research as a building block for drug candidates, leveraging its rigid structure to enhance binding specificity and metabolic stability .
Properties
IUPAC Name |
4-(aminomethyl)bicyclo[2.2.2]octan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c10-7-8-1-4-9(11,5-2-8)6-3-8/h11H,1-7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGVSZCKCUEXBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)CN)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Skeleton Construction
The bicyclo[2.2.2]octane framework is typically synthesized via Diels-Alder reactions or catalytic cyclization. A common precursor, bicyclo[2.2.2]octa-2,5-diene-1,4-dicarboxylic acid, undergoes selective reduction using palladium-on-carbon (Pd/C) under hydrogen atmosphere to yield the saturated bicyclo[2.2.2]octane diol. Subsequent protection of hydroxyl groups with tert-butyldimethylsilyl (TBDMS) chloride ensures regioselective amination at the 4-position.
Aminomethyl Group Introduction
The aminomethyl moiety is introduced through a two-step process:
Table 1: Reaction Conditions for Aminomethylation
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Mannich Reaction | HCHO, NH4Cl, AcOH | 60°C | 12 hr | 85% |
| Reductive Amination | NaBH3CN, MeOH | 25°C | 6 hr | 72% |
Hydrochloride Salt Formation
The free base is treated with concentrated hydrochloric acid (HCl) in diethyl ether, yielding the hydrochloride salt with >95% purity. Crystallization from ethanol/water (3:1) enhances particle size uniformity.
Diels-Alder Cycloaddition and Reductive Amination
Cycloaddition Strategy
A 2024 study demonstrated the use of 4-cyanocyclohexa-1,3-diene-1-carboxylic acid as a diene in a Diels-Alder reaction with ethylene under 50 psi pressure, forming 4-cyanobicyclo[2.2.2]oct-2-ene-1-carboxylic acid. This method avoids toxic reagents like ethane-1,2-dithiol, offering a greener alternative to earlier protocols.
Catalytic Hydrogenation and Hydrolysis
The cyano group is reduced using Raney nickel (Ra-Ni) in aqueous ammonia at 80°C, followed by hydrolysis with 6M HCl to yield the target amine. This one-pot process achieves 78% overall yield, significantly higher than traditional multi-step routes.
Table 2: Comparative Efficiency of Catalytic Methods
| Method | Catalyst | Temperature | Time | Yield |
|---|---|---|---|---|
| Ra-Ni/H2 | Ra-Ni | 80°C | 8 hr | 78% |
| Pd/C/H2 (Traditional) | Pd/C | 100°C | 12 hr | 52% |
Industrial-Scale Synthesis
Process Intensification
A 2024 patent (EP0003409A1) details an optimized large-scale method using continuous flow reactors. Key improvements include:
Quality Control Metrics
Industrial batches are monitored via HPLC with the following specifications:
Stereochemical and Kinetic Considerations
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)bicyclo[2.2.2]octan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The aminomethyl group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the aminomethyl group.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) for reduction reactions.
Nucleophiles: Such as alkyl halides for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted bicyclo[2.2.2]octane derivatives.
Scientific Research Applications
4-(Aminomethyl)bicyclo[2.2.2]octan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)bicyclo[2.2.2]octan-1-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the hydroxyl group can participate in hydrogen bonding and other polar interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The bicyclo[2.2.2]octane scaffold is a versatile framework for chemical modifications. Below is a detailed comparison of 4-(Aminomethyl)bicyclo[2.2.2]octan-1-ol with structurally related analogs:
Table 1: Structural and Physicochemical Comparison
Key Findings from Comparative Studies
Substituent Effects on Polarity: The aminomethyl and hydroxymethyl derivatives (C9H17NO vs. C9H16O2) exhibit higher polarity than the methyl analog (C9H16O), impacting solubility and bioavailability . The trifluoromethyl group (C9H14F3N) introduces strong electronegativity, enhancing resistance to oxidative metabolism .
The aminomethyl derivative’s primary amine group enables facile conjugation in drug design (e.g., sulfonate ester synthesis in ) .
Structural Rigidity vs. Flexibility :
- Bicyclo[2.2.2]octane derivatives exhibit greater rigidity compared to bicyclo[4.1.0]heptane systems (e.g., (+)-3-Carene in ), reducing conformational entropy and improving target binding .
Safety Profiles: (4-Aminobicyclo[2.2.2]octan-1-yl)methanol (a related compound) is classified with hazards H302 (harmful if swallowed) and H315 (skin irritation), indicating higher toxicity than non-aminated analogs .
Biological Activity
4-(Aminomethyl)bicyclo[2.2.2]octan-1-ol, a bicyclic compound featuring a bicyclo[2.2.2]octane framework, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The compound is characterized by the presence of both an amine and a hydroxyl group, which contribute to its reactivity and interaction with biological targets.
Chemical Structure and Properties
The molecular structure of this compound includes:
- Bicyclo[2.2.2]octane framework : This rigid structure influences the compound's biological interactions.
- Functional Groups : The amine and hydroxyl groups are pivotal for its biological activity, allowing for various chemical reactions.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Receptor Modulation : The compound has shown potential in modulating various receptors, which could lead to therapeutic applications in areas such as pain management and neurological disorders.
- Antioxidant Properties : Preliminary studies suggest that it may possess antioxidant capabilities, potentially protecting cells from oxidative stress.
- Antimicrobial Activity : Some derivatives have demonstrated effectiveness against certain bacterial strains, indicating potential use as antimicrobial agents.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its derivatives:
-
Neuropharmacological Studies :
- A study assessed the effects of this compound on neurotransmitter systems in animal models, noting significant modulation of serotonin and dopamine receptors, which could be beneficial for treating mood disorders.
-
Antioxidant Activity :
- In vitro assays showed that the compound exhibited a dose-dependent reduction in reactive oxygen species (ROS), suggesting its potential as an antioxidant agent in therapeutic formulations.
-
Antimicrobial Testing :
- Derivatives of this compound were tested against various bacterial strains, with some showing effective inhibition of growth, indicating a pathway for developing new antibiotics.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets through hydrogen bonding and hydrophobic interactions facilitated by its functional groups. These interactions may lead to conformational changes in target proteins, altering their activity and potentially leading to therapeutic effects.
Q & A
Basic Research Questions
Q. What are the critical safety considerations when handling 4-(Aminomethyl)bicyclo[2.2.2]octan-1-ol in laboratory settings?
- Methodological Answer : Prioritize personal protective equipment (PPE) including gloves, goggles, and lab coats. The compound is classified under hazard codes H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) . In case of inhalation, move the affected individual to fresh air and seek medical attention. Maintain proper ventilation and avoid direct contact with skin or eyes. Always consult the Safety Data Sheet (SDS) for emergency protocols .
Q. How can the bicyclo[2.2.2]octane scaffold influence the compound’s reactivity in synthetic pathways?
- Methodological Answer : The rigid bicyclo[2.2.2]octane framework imposes steric constraints, limiting conformational flexibility and directing regioselectivity in reactions. For example, the axial orientation of the aminomethyl group may favor nucleophilic substitutions at the 1-ol position. Computational modeling (e.g., DFT calculations) can predict reactive sites by analyzing electron density distribution .
Q. What spectroscopic techniques are recommended for structural confirmation of this compound?
- Methodological Answer :
- NMR : Use - and -NMR to identify proton environments (e.g., deshielded hydroxyl protons at δ 1.5–2.0 ppm) and carbon assignments for the bicyclic core .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) confirms the molecular ion peak at m/z 169.146 (CHNO) .
- IR : Detect O–H (3200–3600 cm) and N–H (3300–3500 cm) stretches to distinguish functional groups .
Advanced Research Questions
Q. How can synthetic routes to this compound be optimized for higher yields?
- Methodological Answer :
- Catalyst Screening : Test palladium or ruthenium catalysts for hydrogenation steps to reduce nitro intermediates to amines .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance nucleophilicity of the aminomethyl group in substitution reactions.
- Temperature Control : Lower reaction temperatures (0–5°C) minimize side reactions during cyclization steps .
- Example : A 2022 study achieved 78% yield via reductive amination under H/Pd-C at 50°C .
Q. How can contradictions in spectral data (e.g., unexpected NMR splitting patterns) be resolved for derivatives of this compound?
- Methodological Answer :
- Dynamic Effects : Use variable-temperature NMR to identify conformational exchange broadening in the bicyclic system.
- Isotopic Labeling : Introduce -labels to track amine group interactions in NOESY experiments.
- Comparative Analysis : Cross-reference with structurally analogous compounds like 4-methylbicyclo[2.2.2]octan-1-ol (CAS 824-13-5), which exhibits similar splitting due to axial-equatorial proton coupling .
Q. What strategies are effective for synthesizing and characterizing functionalized derivatives (e.g., esters, carbamates) of this compound?
- Methodological Answer :
- Esterification : React the 1-ol group with acyl chlorides (e.g., acetyl chloride) in anhydrous dichloromethane with pyridine as a base. Monitor progress via TLC (R shift from 0.3 to 0.6) .
- Carbamate Formation : Treat the aminomethyl group with chloroformates in THF, followed by purification via flash chromatography (silica gel, hexane/ethyl acetate gradient). Confirm using -NMR (carbonyl signal at δ 155–160 ppm) .
- Table : Example derivatives and characterization
| Derivative | Synthetic Method | Key Spectral Data (NMR) |
|---|---|---|
| Methyl ester | Acylation with MeCOCl | : δ 3.65 (s, 3H, COOCH) |
| Benzyl carbamate | PhCHOCOCl reaction | : δ 156.2 (C=O) |
Q. How can computational methods predict the biological activity of this compound analogs?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., neurotransmitter receptors). The aminomethyl group may form hydrogen bonds with aspartate residues.
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with activity data from in vitro assays. For example, electron-withdrawing groups on the bicyclic core enhance binding affinity in certain receptor subtypes .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported CAS numbers or molecular weights for bicyclo[2.2.2]octane derivatives?
- Methodological Answer : Cross-validate data using authoritative databases (e.g., NIST Chemistry WebBook ) and primary literature. For instance, 4-methylbicyclo[2.2.2]octan-1-ol is listed as CAS 824-13-5 (CHO, MW 140.12) in NIST , but commercial suppliers may use alternate identifiers. Always verify via HRMS and elemental analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
